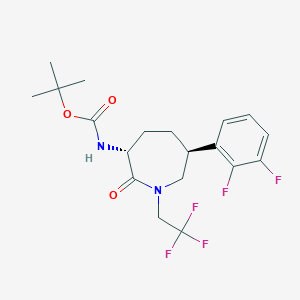![molecular formula C14H14N2S B3284225 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole CAS No. 780806-01-1](/img/structure/B3284225.png)
6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole
Descripción general
Descripción
The compound “6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4. This significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Synthesis Analysis
The synthesis of this compound involves the preparation of new heterocycles and their thorough characterization . The protons of pyrrole-C3, C4 ap-C2, peared C3, C4, as singlet C5,C6 appeared at 5 δ ppm, as and multiplets six methyl at 7.29–7.17 protons appeared d ppm .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1=CC=C (C)N1C2=CC=C3C (NC=C3)=C2 . The InChI key for this compound is ZICYXHGTWSBXCC-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 210.27 . Its InChI is1S/C14H14N2/c1-10-3-4-11 (2)16 (10)13-6-5-12-7-8-15-14 (12)9-13/h3-9,15H,1-2H3 .
Aplicaciones Científicas De Investigación
Monoclonal Antibody Production Enhancement
6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole: has been investigated for its ability to improve monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cell cultures . Key findings include:
Antimicrobial Potential
While exploring derivatives of this compound, researchers found that certain variants exhibited good antimicrobial potential . Further studies could explore its efficacy against specific infections.
Enzyme Inhibition
The compound’s derivatives were tested for inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in various biological processes, making this inhibition relevant for drug development.
DNA Interaction and Cell Death
Another related compound, Voreloxin , which contains a similar thiazole moiety, binds to DNA and interacts with topoisomerase II. This interaction leads to DNA double-strand breaks, cell cycle arrest, and ultimately cell death .
Tuberculosis Therapeutic Potential
Interestingly, 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole was initially developed as an anti-tuberculosis therapeutic compound . Its potential in treating tuberculosis warrants further investigation.
Glycan Modification
Given its impact on galactosylation, this compound might also find applications in glycan modification studies, particularly for N-linked glycans.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withDHFR and enoyl ACP reductase enzymes , which play crucial roles in cellular metabolism and bacterial fatty acid synthesis, respectively .
Mode of Action
For instance, it may bind to the active sites of its target enzymes, inhibiting their function . This interaction can lead to changes in cellular processes, such as the suppression of cell growth .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DHFR can disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides . Similarly, inhibition of enoyl ACP reductase can interfere with bacterial fatty acid synthesis .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, it has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-9-4-5-10(2)16(9)12-6-7-13-14(8-12)17-11(3)15-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWONMDBMDPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)
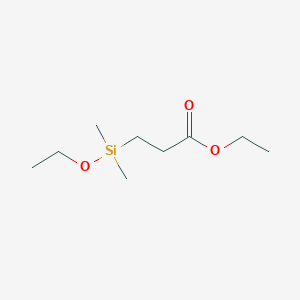

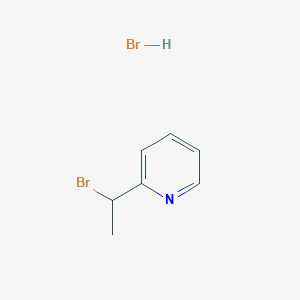
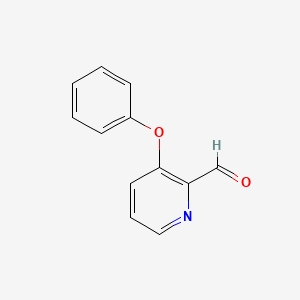
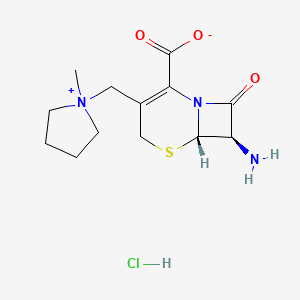

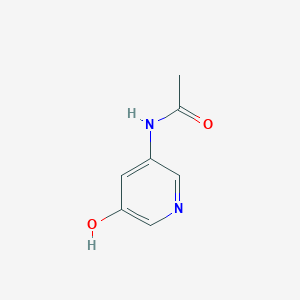
![1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)](/img/structure/B3284245.png)
